molecular formula C13H10N4O B2857295 3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one CAS No. 866009-15-6

3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one

Cat. No.: B2857295
CAS No.: 866009-15-6
M. Wt: 238.25
InChI Key: ZSAXRACSUITJPE-UHFFFAOYSA-N
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Description

3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one is a heterocyclic compound that features a benzotriazinone core with a pyridinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one typically involves the reaction of 4-chloromethylpyridine with 1,2,3-benzotriazin-4-one under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzotriazinone ring or the pyridinylmethyl substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the benzotriazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a pharmacophore in drug discovery, particularly for its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its efficacy as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes critical for the survival of pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-4-yl)-1,2,3-benzotriazin-4-one: Lacks the methyl group on the pyridine ring.

    3-(Pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-one: The pyridine substituent is at the 3-position instead of the 4-position.

    3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-2-one: The position of the carbonyl group is different.

Uniqueness

3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridinylmethyl group at the 4-position of the benzotriazinone ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and other applications.

Properties

IUPAC Name

3-(pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-13-11-3-1-2-4-12(11)15-16-17(13)9-10-5-7-14-8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAXRACSUITJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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